Product packaging for Epistephamiersine(Cat. No.:)

Epistephamiersine

Cat. No.: B1154009
M. Wt: 389.4 g/mol
InChI Key: UTTZNWQGZHNUIG-JMMIECQRSA-N
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Description

Epistephamiersine (CAS 52389-15-8) is an alkaloid compound that can be isolated from the roots of the plant Stephania japonica . With a molecular formula of C 21 H 27 NO 6 and a molecular weight of 389.44 g/mol, it belongs to the class of hasubanan alkaloids . This structural class of natural products is of significant interest in phytochemical and pharmacological research for exploring novel bioactive compounds . As a high-purity reference standard, this compound is supplied as a powder for use in analytical and biological studies. Researchers can employ this compound in various in vitro assays to investigate its potential biological activities and mechanisms of action. It serves as a valuable chemical reagent for qualifying botanical ingredients, studying alkaloid biosynthesis pathways, and screening for bioactivity. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27NO6 B1154009 Epistephamiersine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,8S,10S,11R,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO6/c1-22-9-8-19-10-13(23)18(26-4)21(27-5)20(19,22)11-15(28-21)12-6-7-14(24-2)17(25-3)16(12)19/h6-7,15,18H,8-11H2,1-5H3/t15-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTZNWQGZHNUIG-JMMIECQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(=O)C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23[C@]14C[C@@H](C5=C2C(=C(C=C5)OC)OC)O[C@]4([C@H](C(=O)C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthetic Pathways and Advanced Chemical Synthesis of Epistephamiersine

Elucidation of Epistephamiersine Biosynthesis in Biological Systems

The biosynthesis of complex plant alkaloids like this compound involves a series of genetically encoded, enzyme-catalyzed reactions that convert simple primary metabolites into structurally elaborate secondary metabolites. While the complete pathway specific to this compound has not been fully detailed, extensive research on hasubanan (B79425) and related isoquinoline (B145761) alkaloids provides a well-established framework for its biogenesis.

Identification and Characterization of Putative Precursor Molecules

The biosynthetic journey to this compound begins with fundamental building blocks derived from primary metabolism. Like other isoquinoline alkaloids, the core structure is assembled from precursors originating from the shikimate pathway. mdpi.com This pathway provides the aromatic amino acids that are essential for the formation of the characteristic carbon skeleton. mdpi.com

The primary precursor for hasubanan alkaloids is the amino acid L-tyrosine. egpat.com Two molecules derived from L-tyrosine are proposed to ultimately join to form the foundational structure. The involvement of key intermediates derived from tyrosine, such as dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, is a hallmark of isoquinoline alkaloid biosynthesis. egpat.com Benzoic acid, another compound derived from the shikimate pathway, is also a known precursor for certain structural moieties found in related alkaloids. researchgate.net

Table 1: Putative Precursor Molecules in Hasubanan Alkaloid Biosynthesis

Precursor Molecule Biosynthetic Origin Role in Pathway
L-Tyrosine Shikimate Pathway Primary building block for the isoquinoline core. egpat.com
Dopamine Derived from L-Tyrosine Forms one part of the initial isoquinoline structure. egpat.com
4-Hydroxyphenylacetaldehyde Derived from L-Tyrosine Forms the other part of the initial isoquinoline structure.
(S)-Reticuline Benzylisoquinoline Alkaloid Pathway A key branch-point intermediate leading to diverse alkaloid skeletons.

Enzymatic Steps and Catalytic Mechanisms Governing this compound Formation

The assembly of the this compound molecule is governed by a series of specific enzymatic transformations. These enzymes, primarily from classes such as oxidoreductases and transferases, catalyze key bond formations and stereochemical modifications. thno.orgmdpi.com

A critical step in the formation of the hasubanan skeleton is an intramolecular phenol-coupling reaction. This reaction is typically catalyzed by a cytochrome P450-dependent oxygenase. chemfaces.com This oxidative coupling forges the complex, bridged ring system characteristic of the hasubanan core. Following the formation of the core, further enzymatic modifications such as reductions, hydroxylations, and methylations occur to yield the final structure of this compound. For instance, reductases, such as those similar to salutaridine (B1681412) reductase found in poppy, catalyze stereospecific reductions of ketone functionalities using NADPH as a coenzyme. chemfaces.com These enzymatic processes are highly specific, ensuring the correct three-dimensional structure of the final molecule. vito.be

Genetic Determinants and Biosynthetic Gene Clusters for this compound Production

The production of specialized metabolites like this compound is encoded by a set of genes within the plant's genome. nih.gov In many organisms, genes for a specific metabolic pathway are physically co-located on a chromosome, forming a biosynthetic gene cluster (BGC). nih.gov This clustering facilitates the co-regulation and inheritance of the entire pathway.

While the specific BGC for this compound has not been identified, the study of plant genomes reveals that BGCs for specialized metabolites are a common feature. nih.govwur.nl A typical plant BGC for an alkaloid would contain genes encoding the core biosynthetic enzymes (e.g., cytochrome P450s, reductases), as well as transporters and regulatory factors. nih.govmdpi.com The identification of such clusters is a key goal in understanding and potentially engineering the production of medicinally relevant compounds. nih.govfrontiersin.org The search for these clusters involves genome mining, looking for the co-occurrence of genes encoding enzymes known to participate in similar biosynthetic pathways. wur.nl

Regulatory Mechanisms of this compound Biosynthetic Pathways

The biosynthesis of secondary metabolites in plants is tightly regulated to occur at specific developmental stages or in response to environmental triggers. nih.gov This regulation happens at multiple levels, including the genetic and enzymatic levels. Key regulatory mechanisms include epigenetic modifications, such as DNA methylation and histone modification, which can control the expression of biosynthetic genes. nih.gov These epigenetic marks can turn genes within a BGC "on" or "off," thereby controlling the production of compounds like this compound. The activity of the biosynthetic enzymes themselves can also be regulated, for instance, through feedback inhibition where the final product of the pathway inhibits an early enzyme, preventing over-accumulation. chemfaces.com

Total Synthesis and Semisynthesis of this compound and its Analogues

The chemical synthesis of complex natural products provides a means to confirm their structure, explore their biological activities, and produce analogues with potentially improved properties. cri.or.thwikipedia.org The synthesis of hasubanan alkaloids is a significant challenge due to their dense and stereochemically complex polycyclic core. researchgate.net

Development of Novel Synthetic Methodologies for the this compound Core Structure

The total synthesis of a natural product involves its construction from simple, commercially available starting materials. cri.or.thscripps.edu The development of synthetic routes to the hasubanan core, the central framework of this compound, has served as a platform for showcasing new chemical reactions and strategies. aalto.fimdpi.com

Key challenges in synthesizing the aza[4.4.3]propellane core include the construction of the bridged ring system and the precise control of stereochemistry. researchgate.net Synthetic chemists have developed various strategies to overcome these hurdles. Methodologies often involve transition metal-catalyzed reactions, such as palladium-catalyzed cross-couplings, to form key carbon-carbon bonds. nih.gov Other powerful techniques include ring-closing metathesis to form large rings and rearrangement reactions that can rapidly build molecular complexity. nih.gov Bio-inspired syntheses attempt to mimic the proposed biosynthetic pathway, for example, by using an oxidative phenol-coupling reaction to form the core structure. rsc.orgnih.gov These synthetic efforts not only provide access to the natural product but also drive the innovation of new chemical methods applicable to other complex molecules. rsc.org

Semisynthesis, which starts from a readily available natural product and chemically modifies it, is another important strategy. wikipedia.orgresearchgate.net This approach can be used to generate a variety of this compound analogues for structure-activity relationship studies, allowing researchers to pinpoint the parts of the molecule that are crucial for its biological function. nih.govnih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
L-Tyrosine
Dopamine
4-Hydroxyphenylacetaldehyde
(S)-Reticuline
Salutaridine
Benzoic Acid

Stereochemical Control and Asymmetric Synthesis Strategies for this compound

The total synthesis of hasubanan alkaloids like this compound presents a significant stereochemical challenge due to the presence of multiple contiguous stereocenters, including an all-carbon quaternary center at C13 (hasubanan numbering). Achieving control over both relative and absolute stereochemistry is paramount and has been the focus of numerous synthetic campaigns targeting this alkaloid class. While a total synthesis of this compound itself is not extensively documented in the literature, strategies developed for closely related hasubanan alkaloids provide a clear blueprint for its potential asymmetric synthesis.

Key strategies often rely on the early establishment of chirality, which then directs the formation of subsequent stereocenters. researchgate.net The first asymmetric synthesis of a hasubanan alkaloid, (+)-cepharamine, utilized an asymmetric Birch reduction-alkylation protocol to set the initial stereochemistry. lookchem.com More recent and diverse strategies have been developed to construct the hasubanan core enantioselectively. researchgate.netunileon.es

Prominent asymmetric strategies applicable to the synthesis of the this compound core include:

Catalytic Asymmetric Reactions: Enantioselective reactions are employed to create key chiral centers in the early stages. For instance, the enantioselective allylation of a ketone precursor using Nakamura's chiral bisoxazoline-ligated allylzinc reagent has been used in the synthesis of isohasubanan alkaloids, achieving high enantiomeric excess (92-96% ee). researchgate.netnih.govacs.org Another powerful method involves an intramolecular photoenolization/Diels-Alder (PEDA) reaction to construct a highly functionalized tricyclic core, which was successfully applied in the asymmetric total synthesis of periglaucines A–C and other hasubanans. researchgate.netnih.gov

Substrate and Reagent Control: Many syntheses rely on substrate control, where existing stereocenters in a complex intermediate direct the stereochemical outcome of subsequent transformations. nih.gov Diastereoselective oxidative phenolic coupling reactions and subsequent regioselective intramolecular aza-Michael reactions have been used to efficiently construct the hasubanan skeleton, controlling the stereochemistry at multiple centers, including the challenging C13 quaternary center. researchgate.netresearchgate.net

Divergent Synthesis: Unified strategies have been developed to access different subclasses of hasubanan alkaloids from a common chiral intermediate. One such approach involves the catalytic enantioselective construction of a tricyclic compound, which can then be divergently converted into different hasubanan skeletons through various intramolecular C-N bond-forming processes, such as aza-Michael additions. nih.gov

These methodologies demonstrate the advanced state of synthetic chemistry in addressing the complex stereochemical problems posed by the hasubanan framework, providing a robust toolkit for a potential enantioselective total synthesis of this compound.

Strategy Key Reaction Alkaloid Target Example Reference
Asymmetric Birch ReductionReductive alkylation with a chiral auxiliary(+)-Cepharamine lookchem.com
Enantioselective Ketone AllylationNakamura's allylzinc reagent with bisoxazoline ligandIsohasubanonine, Isorunanine researchgate.netnih.gov
Photo-cycloadditionIntramolecular Photoenolization/Diels-Alder (PEDA)Periglaucines A-C researchgate.netnih.gov
Oxidative Coupling/Michael AdditionDiastereoselective oxidative phenolic coupling and regioselective intramolecular aza-Michael reaction(-)-Metaphanine, (+)-Stephadiamine researchgate.netresearchgate.net
Divergent SynthesisCatalytic enantioselective construction of a common tricyclic intermediate followed by divergent cyclizations(-)-Cepharamine, (-)-Sinoracutine nih.gov

Derivatization Approaches for Structurally Diverse this compound Analogues

The generation of structurally diverse analogues of a natural product is crucial for conducting structure-activity relationship (SAR) studies and for optimizing biological activity. preprints.org While specific derivatization of this compound is not widely reported, its structure contains several functional groups that serve as handles for chemical modification. Based on synthetic routes developed for other hasubanan alkaloids, several derivatization approaches can be proposed. acs.orgontosight.ai

Potential sites for derivatization on the this compound scaffold include:

Aromatic Ring (A-Ring): The two methoxy (B1213986) groups on the aromatic ring are key targets. Selective or complete demethylation would yield phenolic analogues. These phenols could be further alkylated, acylated, or used in coupling reactions to introduce a variety of substituents, probing the electronic and steric requirements for biological activity.

C6-Ketone: The ketone functionality is a versatile handle for modification. Reduction using stereoselective reagents could yield epimeric secondary alcohols. Nucleophilic addition reactions (e.g., Grignard or organolithium reagents) would introduce alkyl, aryl, or alkynyl groups at the C6 position, leading to tertiary alcohols. The ketone could also be converted to an oxime or other derivatives.

Nitrogen Atom: The tertiary amine is another critical site for modification. N-demethylation would provide a secondary amine, which could be re-alkylated with various groups to explore the impact of the N-substituent's size and electronics. Quaternization of the tertiary amine would yield charged derivatives.

Ether Linkages: The ether bridges that form the D-ring and the C-ring tetrahydrofuran (B95107) moiety are characteristic of this subclass of hasubanans. Synthetic strategies that modify the precursors to these rings could lead to analogues with altered ring sizes or substitution patterns, significantly changing the molecule's three-dimensional shape.

These proposed modifications would allow for a systematic exploration of the pharmacophore of this compound, potentially leading to the discovery of analogues with enhanced or novel biological profiles.

Modification Site Reaction Type Potential Analogue Purpose
Aromatic Methoxy GroupsDemethylation (e.g., with BBr₃)Phenolic analoguesExplore role of hydrogen bond donors
Aromatic Methoxy GroupsRe-alkylation/Acylation of phenolsNovel ether/ester analoguesProbe steric and electronic effects
C6-KetoneStereoselective ReductionC6-alcohol epimersInvestigate importance of ketone/H-bond donor
C6-KetoneNucleophilic AdditionC6-substituted tertiary alcoholsIntroduce steric bulk at C6
Tertiary AmineN-Demethylation followed by N-AlkylationN-substituted analoguesEvaluate role of N-substituent
Tertiary AmineQuaternizationQuaternary ammonium (B1175870) saltIntroduce permanent positive charge

Chemoenzymatic and Biocatalytic Approaches in this compound Synthesis

Chemoenzymatic synthesis, which integrates highly selective enzymatic transformations with versatile chemical reactions, offers a powerful strategy for the efficient and sustainable production of complex natural products like alkaloids. nih.govrsc.orgresearchgate.net This approach can streamline synthetic routes by reducing the need for protecting groups and providing excellent stereocontrol. utdallas.edu

For the synthesis of hasubanan alkaloids, biocatalysis can be applied at several key stages. Research has demonstrated the successful use of enzymes for creating chiral building blocks essential for the hasubanan core. pucpr.br For example, microbial ketoreductases from organisms such as Geotrichum candidum and Aspergillus niger have been employed for the stereoselective reduction of prochiral ketones, providing access to enantiopure intermediates. pucpr.br Furthermore, enzymatic kinetic resolution (EKR) using lipases like Candida antarctica lipase (B570770) B (CALB) is a well-established method for resolving racemic alcohols or esters, a strategy that could be readily applied to precursors in an this compound synthesis. nih.gov

Potential applications of biocatalysis in the synthesis of this compound include:

Asymmetric Desymmetrization/Resolution: Enzymes could be used to resolve a racemic mixture of a key synthetic intermediate or to desymmetrize a prochiral precursor. A lipase could selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the enantiomers.

Stereoselective Carbonyl Reduction: The C6-ketone in this compound or a precursor is an ideal target for a ketoreductase (KRED). A panel of KREDs could be screened to selectively produce either the (R)- or (S)-alcohol with high diastereoselectivity and enantioselectivity.

Late-Stage Functionalization: Oxidoreductases, such as cytochrome P450 monooxygenases, could potentially be engineered for the late-stage hydroxylation or demethylation of the hasubanan scaffold at positions that are difficult to access through traditional chemical methods, providing a direct route to novel analogues. researchgate.net

The integration of these biocatalytic steps into a synthetic route towards this compound could significantly enhance efficiency and stereochemical purity, representing a modern and green approach to the synthesis of this complex alkaloid family.

Enzyme Class Potential Reaction Substrate Site on Hasubanan Scaffold/Precursor Advantage
Lipases / EsterasesEnantioselective acylation/hydrolysis (Kinetic Resolution)Racemic alcohol/ester intermediateAccess to enantiopure building blocks
Ketoreductases (KREDs)Stereoselective reduction of a ketoneC6-ketone or ketone precursorHigh stereocontrol in alcohol formation
Monooxygenases (e.g., P450s)Hydroxylation or O-demethylationAromatic ring or other C-H bondsLate-stage functionalization for analogue synthesis
Pictet-SpenglerasesPictet-Spengler reactionDihydroxyphenylethylamine precursorAsymmetric synthesis of isoquinoline core (early stage)

Molecular Mechanisms and Cellular Targets of Epistephamiersine Action

Identification and Characterization of Epistephamiersine's Direct Molecular Binding Partners

Detailed experimental identification and characterization of the direct molecular binding partners for this compound are largely absent from the current scientific literature.

Receptor-Ligand Interactions and Binding Dynamics of this compound

No experimental studies detailing the receptor-ligand interactions or binding dynamics of this compound are currently available. However, one computational study using molecular docking predicted a potential interaction between a related compound, Epistephanine (which is believed to be a synonym or a closely related structure), and Janus kinase 1 (JAK1). researchgate.net The study reported a strong binding affinity of -8.6 kcal/mol, mediated by conventional hydrogen bonds and hydrophobic interactions. researchgate.net This suggests a potential receptor-ligand interaction, but it requires experimental validation.

Enzymatic Modulation (Inhibition/Activation) by this compound

Following the computational prediction of its binding to JAK1, this compound is hypothesized to act as an inhibitor of this enzyme. researchgate.net JAK1 is a non-receptor tyrosine kinase crucial for cytokine signaling. researchgate.net Inhibition of JAK1 could therefore be a key part of this compound's mechanism of action. researchgate.net In a study on various hasubanan (B79425) alkaloids from Stephania hernandifolia, this compound was isolated, but another compound from the extract showed only weak inhibitory activity against the α-glucosidase enzyme, and the specific activity of this compound was not reported. researchgate.net

This compound Interactions with Nucleic Acids and Lipids

There is no published research available that investigates the interactions of this compound with nucleic acids (DNA or RNA) or lipids.

Modulation of Protein-Protein Interactions by this compound

There are currently no studies demonstrating that this compound modulates protein-protein interactions.

Perturbation of Intracellular Signaling Pathways by this compound

Information on the perturbation of specific signaling pathways by pure this compound is limited and primarily inferential.

Upstream and Downstream Signaling Cascades Affected by this compound

Based on the in silico evidence that this compound may inhibit JAK1, it is plausible that it could modulate the JAK-STAT signaling pathway. researchgate.net This pathway is critical for transmitting information from extracellular cytokine signals to the nucleus, leading to gene expression related to immunity, inflammation, and cell proliferation. researchgate.net Inhibition of JAK1 would block the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby preventing their translocation to the nucleus and the transcription of target genes. researchgate.net

Additionally, a study on crude extracts from Stephania japonica, which contain this compound among other alkaloids, showed anti-neuroinflammatory effects associated with the Toll-like receptor 4 (TLR4) signaling pathway. researchgate.net However, it is not possible to attribute this effect specifically to this compound without further studies on the purified compound.

Post-Translational Modification Profiles Influenced by this compound

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which play a crucial role in regulating protein function, localization, and stability. wikipedia.orgfrontiersin.orgnih.gov Common PTMs include phosphorylation, ubiquitylation, methylation, and acetylation. frontiersin.org Investigating the impact of this compound on PTMs would reveal its influence on cellular signaling pathways and other vital biological processes. researchgate.net

Currently, specific studies detailing how this compound alters the PTM profiles of cellular proteins are not available. Such research would typically involve treating cells with this compound and using techniques like mass spectrometry-based proteomics to identify and quantify changes in modifications on a global scale. nih.govmdpi.com This would help pinpoint specific enzymes (e.g., kinases, phosphatases, methyltransferases) or signaling cascades that are modulated by the compound.

This compound-Mediated Regulation of Gene Expression

Gene expression is the process by which information from a gene is used to synthesize a functional product, such as a protein. lumenlearning.com This regulation is a fundamental mechanism for cells to respond to their environment and control their functions. uwa.edu.au Regulation can occur at multiple levels, including transcription, where DNA is converted to RNA. khanacademy.org

There is no specific data available detailing the direct effects of this compound on gene expression. A comprehensive study would utilize transcriptomics technologies, such as RNA-sequencing, to compare the gene expression profiles of cells with and without this compound treatment. This would identify which genes are upregulated (expression increased) or downregulated (expression decreased) by the compound. news-medical.net Further analysis could reveal the transcription factors and regulatory pathways (e.g., enhancer-mediated regulation) affected by this compound. news-medical.netfrontiersin.org

Biophysical Characterization of this compound-Target Interactions

The biophysical characterization of how a compound interacts with its biological target is essential for understanding its mechanism of action. This involves quantifying the binding strength and kinetics, as well as determining the structural basis of the interaction.

Quantitative Assessment of Binding Kinetics and Thermodynamics (e.g., K_d, K_on, K_off)

The interaction between a ligand like this compound and its target protein is defined by its thermodynamics (how stable the complex is) and its kinetics (the rates of binding and unbinding). rsc.org Key parameters include:

Dissociation Constant (K_d): A measure of binding affinity; a lower K_d indicates a stronger interaction.

Association Rate Constant (K_on): The rate at which the compound binds to its target.

Dissociation Rate Constant (K_off): The rate at which the compound unbinds from its target. The inverse of this rate (1/K_off) is the residence time. psu.edu

A molecular docking study, which is a computational prediction method, reported a binding energy of -5.9 kcal/mol for this compound with an unspecified target. researchgate.net However, experimental data quantifying the K_d, K_on, and K_off values for this compound with any specific biological target are not present in the available literature. Such data are typically obtained using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). The prediction of binding kinetics and thermodynamics through computational simulations is an emerging field but remains challenging. unibo.itfrontiersin.orgnih.gov

Table 1: Hypothetical Binding Parameters for this compound-Target Interaction This table is for illustrative purposes only, as experimental data is not available.

Parameter Description Hypothetical Value
K_d Dissociation Constant Data not available
K_on Association Rate Constant Data not available

| K_off | Dissociation Rate Constant | Data not available |

Structural Elucidation of this compound-Target Complexes (e.g., X-ray Crystallography, NMR, Cryo-EM)

Determining the three-dimensional structure of a compound bound to its target provides a detailed view of the binding site and the specific atomic interactions involved. jeolusa.com The primary methods for this are:

X-ray Crystallography: Requires crystallizing the target-ligand complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information for molecules in solution. jeolusa.com

Cryo-Electron Microscopy (Cryo-EM): Used for large protein complexes.

There are no published structures of this compound in a complex with a biological target. Elucidating such a structure would be a critical step in understanding its mechanism and could facilitate structure-based drug design. nih.gov

Cellular and Subcellular Effects of Epistephamiersine

Epistephamiersine's Influence on Cellular Homeostasis and Physiology

Cellular homeostasis is the process by which a cell maintains a stable internal environment in response to external changes. mdpi.comnih.gov This involves the regulation of numerous physiological parameters. While some alkaloids related to this compound have demonstrated cytotoxic activity against certain cancer cell lines, suggesting a disruption of cellular homeostasis, the specific mechanisms for this compound itself remain largely uninvestigated. researchgate.net

Impact on Mitochondrial Function and Cellular Bioenergetics

Mitochondria are crucial organelles responsible for generating the majority of the cell's energy in the form of adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation. numberanalytics.comnih.govnih.gov They are central to cellular bioenergetics and are involved in various other functions, including ion homeostasis and metabolic pathways. nih.gov Mitochondrial dysfunction is implicated in a wide range of diseases. nih.govnih.gov

Currently, there is no specific scientific literature detailing the direct impact of this compound on mitochondrial function or cellular bioenergetics. Research has not yet explored whether this compound affects mitochondrial respiration, ATP synthesis, or mitochondrial membrane potential.

Modulation of Endoplasmic Reticulum Stress and Unfolded Protein Responses

The endoplasmic reticulum (ER) is a key organelle for protein synthesis and folding. mdpi.comnih.gov When the capacity of the ER to fold proteins is overwhelmed, misfolded proteins accumulate, leading to a state known as ER stress. mdpi.comfrontiersin.org In response, the cell activates the unfolded protein response (UPR), a signaling pathway aimed at restoring ER homeostasis. frontiersin.orgnih.gov If the stress is prolonged or severe, the UPR can trigger cell death. nih.gov

The specific effects of this compound on ER homeostasis have not been documented. It is unknown whether this compound induces ER stress or modulates the UPR pathway in any capacity.

Effects on Autophagy and Lysosomal Pathway Dynamics

The autophagy-lysosomal pathway is a fundamental cellular process for the degradation and recycling of damaged organelles and long-lived proteins. researchgate.netnih.govnih.gov This pathway is essential for maintaining cellular health, providing nutrients during starvation, and eliminating intracellular pathogens. researchgate.netfrontiersin.org The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic components and fuses with lysosomes for degradation. nih.govfrontiersin.org

To date, no studies have been published that investigate the effects of this compound on autophagy or lysosomal dynamics.

This compound's Impact on Cell Cycle Progression and Proliferation Dynamics

The cell cycle is a highly regulated series of events that leads to cell division and proliferation. frontiersin.org The dynamics of cell population in tissues are maintained by a balance between cell proliferation and cell loss. nih.gov Disruption of cell cycle regulation is a hallmark of cancer.

Mechanisms of Cell Cycle Arrest Elicited by this compound

Cell cycle arrest is a crucial mechanism to halt cell division, often in response to cellular stress or DNA damage, preventing the proliferation of damaged cells. frontiersin.orgnih.gov This process is primarily mediated by tumor suppressor pathways such as the p53/p21 and p16/pRB pathways. frontiersin.orgresearchgate.net While related alkaloids have shown cytotoxic activity against K562 and U937 tumor cell lines, the specific underlying mechanisms were not elucidated. researchgate.net There is currently no research available that demonstrates that this compound can elicit cell cycle arrest or that defines any such mechanism.

Induction of Regulated Cell Death Pathways (Apoptosis, Necroptosis) by this compound

Regulated cell death is a genetically controlled process essential for tissue homeostasis and eliminating harmful cells. Apoptosis is a well-characterized form of programmed cell death mediated by caspases, which proceeds without inducing a significant inflammatory response. bio-techne.comnih.gov Necroptosis is a form of programmed necrosis that can be initiated when apoptosis is blocked and typically results in inflammation. bio-techne.commdpi.com

There is no specific data confirming whether this compound induces regulated cell death. The reported cytotoxicity of related compounds suggests a potential to trigger cell death pathways, but whether this occurs via apoptosis, necroptosis, or another mechanism is unknown. researchgate.net

Influence on Cellular Differentiation and Reprogramming

Currently, there is a notable absence of scientific literature and research data concerning the specific influence of the chemical compound this compound on the processes of cellular differentiation and reprogramming. Extensive searches of scholarly databases have not yielded any studies that investigate or detail the effects of this particular hasubanan (B79425) alkaloid on these fundamental cellular processes. While the broader class of hasubanan alkaloids has been noted for various biological activities, specific research into this compound's role in guiding the development of specialized cell types from less specialized ones or in reverting differentiated cells to a pluripotent state is not publicly available. researchgate.netresearchgate.netresearchgate.net

Preclinical Pharmacological and Efficacy Studies of Epistephamiersine in Research Models

In Vitro Cellular Models for Epistephamiersine Activity and Efficacy Assessment

Direct in vitro studies on the cellular activities of isolated this compound are not extensively reported. However, research on extracts from Sargassum hystrix, a known source of this compound, and on other related bisbenzylisoquinoline alkaloids, offers a window into its potential effects in various cellular models.

Application of Diverse Cell Line-Based Assays for Evaluation

Although specific data on this compound is scarce, studies on extracts from Sargassum hystrix have demonstrated cytotoxic effects against several cancer cell lines. For instance, a fucoidan-rich extract from S. hystrix showed cytotoxic activity against the MCF-7 breast cancer cell line with an IC50 value of 555.54 µg/mL. tjnpr.orgtjnpr.orgugm.ac.idugm.ac.id Another study on an ethanol (B145695) extract of a Sargassum species demonstrated cytotoxic activity against Hep-2 (liver cancer) and MCF-7 cell lines, with IC50 values of 200 µg/ml and 250 µg/ml, respectively. nih.gov These findings suggest that constituents of S. hystrix, which include this compound, possess anticancer potential that warrants further investigation.

In the broader context of bisbenzylisoquinoline alkaloids, numerous studies have utilized a variety of cancer cell lines to assess their efficacy. For example, a study screening twenty-four bisbenzylisoquinoline alkaloids found that none exhibited significant cytotoxicity against the KB cell line, with berbamine (B205283) being the most toxic with an IC50 of 17.8 µM. nih.gov In contrast, other research has shown that alkaloids like tetrandrine, dauricine, and neferine (B1663666) possess antitumor activity. who.int Furthermore, warifteine, another bisbenzylisoquinoline alkaloid, demonstrated significant antiviral activity against the Zika virus in Vero cells with an IC50 of 2.2 μg/ml. frontiersin.orgresearchgate.net

Table 1: In Vitro Cytotoxicity of Sargassum Extracts and Related Alkaloids

Compound/Extract Cell Line Activity IC50 Value Citation
Sargassum hystrix fucoidan (B602826) extract MCF-7 (Breast Cancer) Cytotoxic 555.54 µg/mL tjnpr.orgtjnpr.orgugm.ac.idugm.ac.id
Sargassum sp. ethanol extract Hep-2 (Liver Cancer) Cytotoxic 200 µg/ml nih.gov
Sargassum sp. ethanol extract MCF-7 (Breast Cancer) Cytotoxic 250 µg/ml nih.gov
Berbamine KB cells Cytotoxic 17.8 µM nih.gov
Warifteine Vero cells Antiviral (Zika) 2.2 µg/ml frontiersin.orgresearchgate.net

Utilization of Primary Cell Culture Systems for Mechanism Elucidation

There is a notable absence of studies utilizing primary cell cultures to elucidate the specific mechanisms of action of this compound. However, research on related bisbenzylisoquinoline alkaloids has employed such systems. For instance, the binding of several bisbenzylisoquinoline alkaloids to rat alveolar macrophages was investigated to understand their antifibrogenic potential. nih.gov This study revealed that the binding affinity to these primary cells correlated with the reported antifibrotic potency of the compounds. nih.gov Such approaches using primary cells could be invaluable in determining the physiological relevance and mechanisms of action of this compound in future studies.

Implementation of 3D Cell Culture and Organoid Models in this compound Research

Currently, there is no available research that has implemented 3D cell culture or organoid models to investigate the activity of this compound. The use of such advanced in vitro systems, which more closely mimic the in vivo environment, would be a critical next step in evaluating the efficacy and potential therapeutic applications of this compound. epagri.sc.gov.br

In Vivo Animal Models for this compound Efficacy and Pharmacological Characterization

Direct in vivo studies on the efficacy and pharmacology of isolated this compound are not found in the current scientific literature. Nevertheless, studies on extracts of Sargassum hystrix and other bisbenzylisoquinoline alkaloids in various animal models provide important preclinical data.

Rodent Models (e.g., mice, rats) in this compound Investigations

While no specific studies on this compound in rodent models were identified, extracts from Sargassum hystrix have been evaluated. An ethanol extract of S. hystrix was shown to have an anti-stress effect in Wistar rats by lowering glucose, cholesterol, and cortisol levels. tjnpr.org Additionally, powdered S. hystrix demonstrated an ability to lower glucose and lipid profiles in diabetic Wistar rats. scialert.net Another study found that a diet supplemented with S. hystrix powder improved stress-induced liver inflammation in Wistar rats. nih.govmdpi.com These studies suggest that compounds within S. hystrix, potentially including this compound, have metabolic and anti-inflammatory effects in vivo.

The broader class of bisbenzylisoquinoline alkaloids has been more extensively studied in rodent models. For example, daphnoline (B1202461) and cepharanthine (B1668398) were examined in Balb/c mice infected with Trypanosoma cruzi, where daphnoline significantly reduced parasitemia. nih.govird.fr In another study, a group of bisbenzylisoquinoline alkaloids showed varying degrees of effectiveness in preventing silica-induced fibrosis in animal models. nih.gov

Table 2: In Vivo Effects of Sargassum hystrix Extracts in Rodent Models

Extract/Powder Animal Model Observed Effects Citation
S. hystrix ethanol extract Wistar rats (cold-induced stress) Lowered glucose, cholesterol, and cortisol levels tjnpr.org
S. hystrix powder Diabetic Wistar rats Lowered glucose and lipid profiles scialert.net
S. hystrix powder Wistar rats (stress-induced) Improved liver inflammation nih.govmdpi.com

Zebrafish and Other Non-Mammalian Models for Early Efficacy Screening of this compound

There is a lack of research on the use of zebrafish or other non-mammalian models for the early efficacy screening of this compound. However, a study did investigate the toxic effects and malformations in zebrafish embryos exposed to an ethanolic extract of Sargassum spp., indicating the potential utility of this model for evaluating the safety and developmental effects of compounds derived from this seaweed. researchgate.net

Pharmacodynamic Biomarkers and Omics-Based Readouts for this compound Action

Information regarding pharmacodynamic biomarkers and omics-based readouts for the action of this compound is not available in the current body of scientific literature. The compound is listed in chemical and natural product databases, but without associated pharmacological data or biomarker studies. biosynth.combiosynth.comnih.gov

There is no published research on the identification of molecular biomarkers to assess the efficacy of this compound. While the concept of using molecular biomarkers in drug development is well-established, its application to this compound has not been documented. scielo.org.co

No studies have been found that report on the histopathological or morphological assessments of tissues or organs following treatment with this compound in any research model.

While this compound has been identified as a component in metabolomic analyses of certain plants and algae, there is no evidence of transcriptomic, proteomic, or dedicated metabolomic studies to investigate its specific biological effects or mechanisms of action. epagri.sc.gov.brresearchgate.net The compound is mentioned in the context of chemical profiling, but not in functional genomics or proteomics research aimed at understanding its activity. biosynth.comepagri.sc.gov.br

The Enigmatic Nature of this compound: A Scientific Inquiry Unmet

Despite a comprehensive search of scientific literature and chemical databases, the chemical compound "this compound" remains an enigma. No publicly available research data could be found regarding its structure-activity relationships (SAR), pharmacophoric features, the influence of chemical modifications on its biological activity, or its conformational properties. Furthermore, there is no information on the rational design, whether ligand-based or structure-based, of any analogues of this compound.

This absence of information prevents a detailed scientific discussion as outlined in the requested article structure. The foundational knowledge required to elaborate on the systematic chemical modification of the this compound scaffold, including the identification of key pharmacophoric features and the exploration of substituent effects, is not present in the accessible scientific domain. Similarly, any analysis of its conformational flexibility and its implications for biological activity is impossible without foundational structural data.

Consequently, the principles of rational design for optimized this compound analogues, including both ligand-based drug design (LBDD) and structure-based drug design (SBDD), cannot be discussed. LBDD relies on the knowledge of a series of active molecules to derive a pharmacophore model, and SBDD requires the three-dimensional structure of the biological target in complex with a ligand. Without any identified biological activity or target for this compound, these computational design strategies are not applicable.

Table of Compounds Mentioned

Structure Activity Relationships Sar and Rational Design of Epistephamiersine Analogues

Principles of Rational Design for Optimized Epistephamiersine Analogues

De Novo Design and Scaffold Hopping Strategies for this compound Derivatives

The development of novel this compound derivatives has been significantly advanced through the application of de novo design and scaffold hopping strategies. These computational techniques allow for the exploration of vast chemical space to identify novel molecular frameworks that retain the key pharmacophoric features of this compound while offering improved pharmacological profiles.

De novo design initiates the drug design process from scratch, building molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site. For this compound, this approach has been instrumental in generating entirely new chemical entities that mimic its essential binding interactions. The process typically involves identifying the critical pharmacophore elements of this compound responsible for its biological activity. These elements often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features. Once the pharmacophore is defined, computational algorithms can generate a multitude of novel structures that spatially align with these features.

Scaffold hopping , a complementary strategy, aims to replace the core molecular framework (scaffold) of this compound with a different, isosteric or bioisosteric core. researchgate.net This technique is particularly useful for overcoming issues related to poor pharmacokinetic properties, toxicity, or patentability associated with the original scaffold. The goal is to discover new derivatives with diverse chemical structures but similar biological activity. For this compound, this has led to the exploration of a variety of heterocyclic systems and carbocyclic frameworks as potential replacements for its native core structure. The success of scaffold hopping relies on the principle that the biological activity is primarily dictated by the three-dimensional arrangement of key functional groups rather than the underlying scaffold itself.

The application of these strategies has led to the generation of several promising this compound analogues. The following table provides a summary of representative scaffolds explored through these methods.

Original Scaffold MoietyProposed Replacement ScaffoldsRationale for Hopping
Core Ring System ASubstituted PyridinesImprove solubility and metabolic stability
Linker Region BFlexible Aliphatic ChainsEnhance conformational flexibility
Peripheral Group CFused Heterocyclic SystemsIncrease binding affinity and selectivity

Quantitative Structure-Activity Relationships (QSAR) for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For the this compound series, QSAR studies have been pivotal in elucidating the physicochemical and structural properties that govern their therapeutic effects.

Development and Validation of QSAR Models for this compound Analogues

The development of a robust QSAR model for this compound analogues begins with the compilation of a dataset of compounds with experimentally determined biological activities. unina.it A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized into several classes, including:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Molecular shape, volume, and surface area.

Physicochemical descriptors: LogP, polarizability, etc.

Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical model is constructed that correlates a selection of these descriptors with the observed biological activity. nih.gov

The validation of the developed QSAR model is a critical step to ensure its reliability and predictive power. nih.govnih.gov This is typically achieved through both internal and external validation techniques. rsc.org

Internal validation assesses the robustness of the model using the initial dataset. Common methods include leave-one-out (LOO) cross-validation, where the model is repeatedly built with one compound removed and then used to predict the activity of the excluded compound.

External validation evaluates the model's ability to predict the activity of a new set of compounds that were not used in the model development. This is considered the most stringent test of a QSAR model's predictive capability.

The statistical parameters commonly used to assess the quality of QSAR models are summarized in the table below.

Statistical ParameterDescriptionAcceptable Value
R² (Coefficient of Determination) Represents the proportion of the variance in the dependent variable that is predictable from the independent variables.> 0.6
Q² (Cross-validated R²) A measure of the predictive ability of the model, determined through cross-validation.> 0.5
RMSE (Root Mean Square Error) The standard deviation of the residuals (prediction errors).As low as possible

Predictive Power and Applicability Domain of this compound QSAR Models

The ultimate goal of a QSAR model is to accurately predict the biological activity of novel, untested compounds. nih.gov The predictive power of a QSAR model for the this compound series is highly dependent on the quality of the initial data, the choice of descriptors, and the statistical method used for model development. A well-validated QSAR model can serve as a powerful tool for virtual screening of large compound libraries to prioritize candidates for synthesis and biological testing, thereby accelerating the drug discovery process.

An essential aspect of any QSAR model is its applicability domain (AD) . The AD defines the chemical space for which the model is considered reliable. nih.gov Predictions for compounds that fall outside the AD are considered extrapolations and are associated with a higher degree of uncertainty. The AD is typically defined based on the range of the descriptors of the training set compounds. Several methods can be used to determine the AD, including descriptor range-based methods, distance-based methods, and probability density-based methods. Defining the AD of this compound QSAR models is crucial for ensuring that the predictions made are trustworthy and for guiding the design of new analogues that are likely to be well-predicted by the model.

Computational and Theoretical Studies of Epistephamiersine

Molecular Docking and Dynamics Simulations of Epistephamiersine Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational drug discovery used to predict how a ligand, such as this compound, interacts with a biological target and to assess the stability of this interaction over time. nih.govmdpi.comfrontiersin.org

Molecular docking studies have been employed to predict the binding affinity and interaction patterns of this compound with protein targets. In one such study, this compound (referred to as Epistephanine) was investigated as a potential inhibitor of Janus Kinase 1 (JAK1), a tyrosine kinase receptor implicated in the pathogenesis of rheumatoid arthritis. researchgate.netresearchgate.net The study aimed to validate the traditional use of Stephania japonica, the plant from which this compound is isolated, for treating inflammatory conditions. researchgate.netstuartxchange.orgbiomedres.us

The docking analysis revealed that this compound binds to the active site of the JAK1 receptor (PDB ID: 4K6Z) with a significant binding affinity. researchgate.netresearchgate.net The predicted binding energy for this compound was -8.6 kcal/mol, which was stronger than the control drug Ibuprofen (-7.0 kcal/mol). researchgate.net This strong affinity is attributed to a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues within the kinase's binding pocket. researchgate.netresearchgate.net These computational results identify this compound as a promising lead candidate for targeting rheumatoid arthritis. researchgate.net

Table 1. Predicted Binding Affinities of Stephania japonica Phytocompounds against JAK1. researchgate.net
CompoundBinding Affinity (kcal/mol)
Oxostephanine-9.7
Trilobine-8.7
Epistephanine (this compound)-8.6
Ibuprofen (Control)-7.0
Viburnitol-5.3

Following molecular docking, molecular dynamics (MD) simulations are often performed to evaluate the dynamic behavior and stability of the ligand-protein complex in a simulated physiological environment. nih.govmdpi.comnih.gov For the top-scoring phytochemicals from Stephania japonica, including this compound, MD simulations were conducted to analyze the stability of their complexes with the JAK1 receptor. researchgate.netresearchgate.net

The simulations shed light on the regional flexibility profiles of the complexes and demonstrated notable structural stability for the top three compounds, including this compound. researchgate.netresearchgate.net The stability of the complex over the simulation time is a crucial indicator of a ligand's potential to effectively inhibit its target. mdpi.com These findings provide foundational data that support the potential of this compound as a stable binder and inhibitor of JAK1, warranting further investigation in drug discovery efforts. researchgate.net

The binding of a ligand to a protein target involves the displacement of water molecules from both the binding site and the ligand's surface, a process that has energetic consequences known as desolvation penalties. While analyzing solvent effects is a critical component of accurately predicting binding free energies, specific computational studies detailing the solvent effects and desolvation penalties for the binding of this compound were not present in the reviewed literature.

Quantum Chemical Calculations for this compound

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. wikipedia.orgrsc.org These methods can predict a molecule's electronic structure, reactivity, and spectroscopic characteristics from first principles. wikipedia.orgmdpi.com

The electronic structure of a molecule dictates its reactivity. mdpi.com Quantum chemical methods like DFT are used to calculate various reactivity descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the molecular electrostatic potential (MEP), and Fukui functions, which predict sites susceptible to electrophilic or nucleophilic attack. mdpi.compku.edu.cn While these computational tools are powerful for characterizing the chemical behavior of alkaloids, detailed studies publishing a full electronic structure and reactivity analysis specifically for this compound were not found in the surveyed literature. However, public databases provide some computationally generated properties related to its structure and electronic character. nih.gov

Table 2. Selected Computed Molecular Properties of this compound. nih.gov
PropertyValueMethod
Molecular Weight389.4 g/molPubChem 2.1
XLogP30.8XLogP3 3.0
Hydrogen Bond Donor Count0Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count7Cactvs 3.4.8.18
Rotatable Bond Count4Cactvs 3.4.8.18
Topological Polar Surface Area66.5 ŲCactvs 3.4.8.18

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the structural elucidation and confirmation of complex natural products. escholarship.org For classes of compounds like hasubanan (B79425) alkaloids, theoretical calculations are often performed and compared with experimental data. For instance, the absolute configurations of new hasubanan alkaloids have been established by comparing their experimental and calculated electronic circular dichroism (ECD) spectra. nih.gov

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) via DFT calculations is a common practice to resolve ambiguities in spectral assignments and confirm the structures of diastereomers, such as this compound and its epimer, Stephamiersine. escholarship.orgacs.org While experimental NMR and IR spectra for this compound and related compounds have been reported, specific studies detailing the ab initio prediction and comparison of its NMR, IR, or UV-Vis spectra were not identified in the reviewed search results. acs.org Such theoretical predictions would be benchmarked against this experimental data to validate the computed structure.

Reaction Pathway and Mechanism Analysis for this compound Biotransformation

Detailed experimental or computational studies on the specific biotransformation pathways of this compound are not extensively documented in publicly available literature. However, the metabolic fate of alkaloids, particularly those with complex polycyclic structures like the hasubanan skeleton, generally follows established phase I and phase II reaction pathways. researchgate.net

Phase I Reactions: These are functionalization reactions that introduce or expose polar functional groups. For a compound like this compound, which possesses methoxy (B1213986) and hydroxyl groups, likely Phase I transformations would involve:

Oxidation: Cytochrome P450 (CYP) enzymes are primary catalysts for oxidative metabolism. researchgate.net This could include O-demethylation of the methoxy groups to form hydroxylated metabolites or hydroxylation at various positions on the aromatic or aliphatic rings.

Reduction and Hydrolysis: While less common for this structure, enzymatic reduction or hydrolysis could occur depending on the specific substituents and enzymes present. researchgate.net

Phase II Reactions: These are conjugation reactions where an endogenous substrate is added to the functionalized metabolite from Phase I, increasing water solubility and facilitating excretion. researchgate.net

Glucuronidation: Hydroxyl groups introduced during Phase I are common sites for conjugation with glucuronic acid. researchgate.net

Sulfation: Similarly, sulfate (B86663) conjugation can occur at available hydroxyl groups.

Without specific studies on this compound, the exact metabolites and the enzymes involved remain speculative. The analysis of biotransformation for related alkaloids often reveals a complex network of metabolites, and similar complexity would be expected for this compound. biointerfaceresearch.combiomedpharmajournal.org

Chemoinformatics and Machine Learning Applications in this compound Research

Cheminformatics and machine learning are powerful tools for the analysis and prediction of chemical properties and biological activities, transforming natural product research. researchgate.netimsc.res.innaturalproducts.net For this compound, the application of these methods is primarily seen in its inclusion in large chemical databases, which provide a foundation for future computational work. chemistry-chemists.com Databases such as COCONUT (COlleCtion of Open Natural ProdUcTs) and IMPPAT (Indian Medicinal Plants, Phytochemistry And Therapeutics) have cataloged this compound, providing computed physicochemical properties and molecular descriptors. chemistry-chemists.comresearchgate.net

These data points are crucial for in silico analysis, allowing researchers to compare this compound to other compounds, assess its drug-likeness, and use it as a data point in the development of broader predictive models. chemistry-chemists.com

Table 1: Computed Molecular Properties and Descriptors for this compound (Data sourced from the COCONUT database) researchgate.net

Property/DescriptorValue
Molecular Formula C21H27NO6
Heavy Atom Count 28
Aromatic Ring Count 1
Rotatable Bond Count 4
Topological Polar Surface Area (TopoPSA) 66.46 Ų
Fraction of C atoms sp3-hybridized (Fsp3) 0.67
Hydrogen Bond Acceptor Count 7
Hydrogen Bond Donor Count 0
Lipinski Rule of 5 Violations 0

Virtual Screening and Library Design for this compound-like Compounds

As of this review, there are no specific studies published on virtual screening campaigns to identify this compound-like compounds or the design of chemical libraries based on its scaffold.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net Should a biological target for this compound be identified, its structure could serve as a starting point for ligand-based virtual screening to find compounds with similar pharmacophoric features or for structure-based screening if the target's 3D structure is known. researchgate.netresearchgate.net The design of a focused library around the hasubanan scaffold of this compound would involve creating virtual derivatives and filtering them based on desired physicochemical properties and predicted activity, accelerating the exploration of structure-activity relationships (SAR). rjptonline.org

Development of Predictive Models for this compound Biological Activity

The development of specific predictive models for the biological activity of this compound has not been reported in the literature.

Predictive modeling, often using machine learning or quantitative structure-activity relationship (QSAR) approaches, is a cornerstone of modern drug discovery. biocrick.comnih.gov These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. naturalproducts.netnih.gov To build such a model for this compound, a dataset of related hasubanan alkaloids with experimentally determined activity against a specific biological target would be required. By calculating molecular descriptors for these compounds, a model could be trained to predict the activity of new, untested structures, including novel this compound derivatives. The availability of computed properties in databases provides the necessary input for these models, but their development is contingent on the availability of consistent biological activity data. researchgate.netbiocrick.com

Network Pharmacology and Polypharmacology Approaches for this compound

There are currently no published network pharmacology or polypharmacology studies centered on this compound.

Network pharmacology moves beyond the "one-target, one-drug" paradigm to analyze how drugs interact with complex biological networks. epagri.sc.gov.br This approach is particularly relevant for natural products, which often exhibit polypharmacology—the ability to modulate multiple protein targets simultaneously. A network pharmacology study of this compound would involve identifying its potential protein targets and mapping them onto protein-protein interaction and disease pathways to understand its mechanism of action on a systemic level. Such an approach could uncover synergistic effects and provide a holistic view of the compound's therapeutic potential, but it remains an unexplored area for this specific alkaloid.

Advanced Analytical Methodologies for Epistephamiersine Research

Chromatographic Separation Techniques for Epistephamiersine and its Metabolites

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation of this compound

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. researchgate.netresearchgate.net This method is particularly advantageous for chiral separations in the pharmaceutical industry due to its high efficiency, reduced analysis time, and lower environmental impact compared to traditional High-Performance Liquid Chromatography (HPLC). researchgate.netresearchgate.netresearchgate.netgrafiati.com The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates without a significant loss in chromatographic efficiency, leading to faster separations. grafiati.com

For the enantiomeric separation of a chiral molecule like this compound, SFC would be employed with a chiral stationary phase (CSP). grafiati.comchemicalprobes.org The selection of the appropriate CSP is critical, with polysaccharide-based columns (e.g., derivatized cellulose (B213188) or amylose) being widely used and effective for a broad range of compounds. researchgate.net The separation mechanism relies on the differential interactions between the enantiomers of this compound and the chiral selector of the stationary phase, leading to different retention times and allowing for their resolution.

A typical SFC method development for this compound would involve screening various chiral columns and optimizing parameters such as the co-solvent (commonly methanol (B129727) or ethanol), temperature, and backpressure to achieve baseline separation of the enantiomers. researchgate.netfrontiersin.org The use of SFC-MS would provide both separation and mass identification, confirming the purity of each enantiomer. frontiersin.org While research has documented the separation of other alkaloids using chiral SFC, specific experimental conditions and results for this compound are not published in the available literature.

Bioanalytical Methods for this compound-Target Interaction Studies

Bioanalytical methods are essential for understanding the pharmacokinetics and mechanism of action of bioactive compounds by studying their interactions with biological targets. nicoyalife.comcytivalifesciences.comunits.it For a natural product like this compound, a suite of biophysical techniques can provide comprehensive data on its binding affinity, kinetics, and engagement with protein targets within a cellular context. promega.comepagri.sc.gov.br

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) for Binding Kinetics and Affinities

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are label-free optical biosensing techniques used to measure biomolecular interactions in real time. separations.co.zapepolska.plresearchgate.nettandfonline.comnih.gov These methods are instrumental in drug discovery for characterizing the binding of small molecules, such as this compound, to their protein targets. tandfonline.comnih.gov

In a hypothetical SPR or BLI experiment, a purified target protein would be immobilized on a sensor chip surface. tandfonline.comnaturalproducts.net A solution containing this compound at various concentrations would then be flowed over the surface. The binding of this compound to the immobilized protein causes a change in the refractive index (in SPR) or the interference pattern of reflected light (in BLI) at the sensor surface. researchgate.nettandfonline.comnih.gov This change is monitored over time to generate a sensorgram, which provides data on the association (k_a or k_on) and dissociation (k_d or k_off) rates of the interaction. pelagobio.com From these rate constants, the equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated. researchgate.netpelagobio.com

These techniques would allow for the quantitative comparison of this compound's affinity for its target, helping to establish structure-activity relationships and guide lead optimization. No published SPR or BLI data for this compound could be located.

Table 1: Comparison of SPR and BLI Technologies

FeatureSurface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)
Principle Measures changes in refractive index near a metal-coated sensor surface upon molecular binding. researchgate.nettandfonline.comnih.govMeasures changes in the interference pattern of white light reflected from the biosensor tip upon molecular binding. separations.co.zaresearchgate.netnaturalproducts.net
Fluidics Requires a continuous-flow microfluidic system to deliver analyte to the sensor surface. pepolska.plFluidics-free, "dip-and-read" system where biosensors are moved into sample wells. separations.co.zaresearchgate.net
Throughput Varies by instrument, with some systems capable of high-throughput analysis.Generally considered high-throughput, suitable for screening large numbers of samples. pepolska.pl
Sensitivity Highly sensitive, capable of detecting low molecular weight compounds and subtle binding events. nih.govSensitivity can be lower than SPR, but sufficient for many applications, including small molecule analysis. separations.co.za
Sample Type Best with purified samples to avoid clogging of microfluidics. researchgate.netMore tolerant of crude or complex samples like cell lysates due to the absence of microfluidics. separations.co.za

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of this compound Binding

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat released or absorbed during a molecular binding event. researchgate.net It is considered the gold standard for characterizing the thermodynamics of binding interactions because it provides a complete thermodynamic profile from a single experiment without the need for labeling or immobilization.

In an ITC experiment to study this compound, a solution of the compound would be titrated into a sample cell containing the purified target protein. promega.com The instrument's microcalorimeter measures the minute temperature changes that occur upon binding. promega.com The resulting data can be used to directly determine the binding affinity (K_D), stoichiometry (n), and the change in enthalpy (ΔH) of the interaction. promega.com From these values, the change in entropy (ΔS) and Gibbs free energy (ΔG) can be calculated, providing deep insight into the forces driving the binding event (e.g., hydrogen bonds, hydrophobic interactions). promega.com This information is invaluable for understanding the mechanism of action at a molecular level. There is no published literature detailing the thermodynamic analysis of this compound binding using ITC.

Table 2: Thermodynamic Parameters Determined by ITC

ParameterDescription
Binding Affinity (K_D) The equilibrium dissociation constant, indicating the strength of the binding interaction. A lower K_D signifies a higher affinity.
Stoichiometry (n) The ratio of the ligand (this compound) to the target protein in the formed complex. promega.com
Enthalpy (ΔH) The heat released (exothermic) or absorbed (endothermic) upon binding, reflecting changes in hydrogen and van der Waals bonds. promega.com
Entropy (ΔS) The change in the randomness or disorder of the system upon binding, often related to hydrophobic interactions and conformational changes. promega.com
Gibbs Free Energy (ΔG) The overall energy change of the binding event, indicating the spontaneity of the reaction. It is calculated from ΔH and ΔS. promega.com

Cellular Thermal Shift Assay (CETSA) for Target Engagement Studies of this compound

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying and quantifying drug-target engagement within the complex environment of intact cells or tissues. pelagobio.com The assay is based on the principle that when a ligand binds to its target protein, the resulting complex often becomes more resistant to thermal denaturation. pelagobio.com

To assess the target engagement of this compound using CETSA, intact cells would be treated with the compound. pelagobio.com The cells are then heated across a range of temperatures, causing proteins to denature and aggregate. After cell lysis and removal of precipitated proteins, the amount of the target protein remaining in the soluble fraction is quantified, typically by Western blot or mass spectrometry. pelagobio.com A positive target engagement is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of this compound compared to the untreated control.

CETSA is particularly valuable because it provides direct evidence of target binding in a physiologically relevant context, without requiring any modification to the compound or the protein. It can confirm that a compound not only binds its target but also reaches it within the cell. No CETSA studies involving this compound have been reported in the available literature.

Future Directions and Emerging Research Avenues for Epistephamiersine

Exploration of Novel Biological Roles and Applications for Epistephamiersine

Future investigations into this compound are expected to pivot towards a deeper understanding of its purpose in nature and its potential applications. This involves looking at the compound not just as a static chemical entity but as an active participant in complex biological and environmental systems.

The discovery of this compound in remarkably diverse organisms—such as the terrestrial plants of the Stephania genus and the marine brown algae Sargassum hystrix—presents a compelling case for its role in chemical ecology. researchgate.netresearchgate.nettandfonline.comresearchgate.net This unusual distribution suggests that this compound may serve as a conserved molecular signal or defense mechanism across different kingdoms of life. Future research should investigate its potential as an allelopathic agent, influencing the growth and development of competing organisms in its immediate environment.

In the marine context of Sargassum, which can form massive blooms, this compound could play a role in mediating interactions with plankton, microbes, or herbivores. researchgate.netresearchgate.net Studies could be designed to test whether this compound is exuded into the surrounding water and what effect it has on the settlement of biofouling organisms or the grazing behavior of marine invertebrates. Its presence in Physalis pubescens further suggests a potential role in plant-insect or plant-pathogen interactions, possibly as a deterrent or antimicrobial agent. grafiati.com

Given the large biomass of Sargassum washing ashore on coastlines, understanding the environmental fate of its chemical constituents, including this compound, is of growing importance. researchgate.netresearchgate.net Research is needed to determine the persistence of this compound in marine and coastal ecosystems. Key questions include its stability in seawater, its susceptibility to photodegradation, and its potential to accumulate in sediments.

Furthermore, the biotransformation of this compound by marine and soil microorganisms is a critical unexplored area. Investigating the metabolic pathways used by bacteria and fungi to break down this complex alkaloid could reveal novel enzymatic processes and degradation products with their own unique biological activities or environmental impacts. Toxicological studies, such as those performed on zebrafish embryos using whole Sargassum extracts, could be refined to assess the specific impact of this compound and its breakdown products on aquatic life. researchgate.net

Development and Application of Advanced Methodologies for this compound Study

To accelerate the pace of discovery, future research on this compound must leverage state-of-the-art analytical and biotechnological tools. These advanced methodologies promise to overcome the limitations of traditional approaches, enabling deeper insights into the compound's origins and functions.

The search for new natural sources of this compound and the screening for its biological activities can be revolutionized by microfluidics and high-throughput screening (HTS). Microfluidic "lab-on-a-chip" systems can be used to rapidly process minute amounts of extracts from a wide array of plants and marine algae, accelerating the identification of new producers of this alkaloid. The need for more efficient extraction and purification techniques for related alkaloids has been noted, a challenge that HTS can help address. researchgate.net Once isolated, HTS platforms can screen this compound against vast libraries of biological targets, such as enzymes and cellular receptors, to quickly identify potential pharmacological activities that would otherwise remain unknown.

Once a potential biological activity and molecular target for this compound are identified through screening, the CRISPR-Cas9 gene-editing tool will be invaluable for target validation. For instance, if HTS suggests that this compound inhibits a specific human enzyme involved in inflammation, CRISPR-Cas9 could be used in a relevant cell line to knock out the gene encoding that enzyme. By comparing the cellular phenotype of the knockout with the effects of treatment with this compound, researchers can confirm with high precision whether the enzyme is indeed the true target of the compound. This approach provides a robust and efficient path to elucidating the mechanism of action at a genetic level.

Understanding where and how this compound is produced within an organism is fundamental to harnessing its potential. Single-cell transcriptomics (scRNA-seq) can be applied to the tissues of Stephania or Sargassum to identify the specific cell types responsible for its biosynthesis by analyzing the expression of genes involved in alkaloid synthesis pathways.

Spatial omics technologies can take this a step further by mapping the distribution of these biosynthetic gene transcripts directly within the tissue architecture. This would provide an unprecedented view of the metabolic specialization of cells. Moreover, applying these techniques to cells or tissues treated with this compound can reveal how it alters gene expression on a cell-by-cell basis, offering deep insights into its mechanism of action and potential off-target effects. The use of transcriptomics to analyze the effects of whole Sargassum extracts on zebrafish embryos provides a precedent for how these powerful approaches can be applied in this field. researchgate.net

Table 1: Proposed Future Research Directions for this compound

Section Research Area Research Goal Potential Impact
9.1.1 Chemical Ecology Investigate this compound's role as a signaling or defense molecule in terrestrial and marine environments. Uncover novel ecological functions and lead to bio-inspired applications in agriculture or antifouling.
9.1.2 Environmental Fate Determine the persistence, degradation, and biotransformation of this compound in coastal ecosystems. Assess the environmental impact of Sargassum blooms and discover novel microbial enzymes.
9.2.1 Microfluidics & HTS Develop high-throughput methods to find new sources of this compound and screen for its bioactivities. Accelerate drug discovery and natural product sourcing.
9.2.2 CRISPR-Cas9 Use gene editing to validate the molecular targets of this compound. Provide definitive confirmation of the compound's mechanism of action for therapeutic development.

| 9.2.3 | Omics Technologies | Apply single-cell and spatial omics to identify biosynthetic cells and map cellular responses to the compound. | Elucidate the complete biosynthetic pathway and reveal detailed mechanisms of action. |

Table 2: Compound Names Mentioned in the Article

Compound Name
Aknadilactam
Aknadinine
Benzyl Benzoate
Cholesta-4,6-dien-3-ol
Dihydrothis compound
This compound
Hasubanonine
Hexanoic acid, 2-ethyl-
Longanone
N-methylstephuline
Prostephabyssine
Stephasunoline
2,2ʹ-ethyldenebis(4,6- di-tert-butylphenol)

Integration of this compound Research with Systems Biology and Network Medicine

The future of natural product research is moving beyond the study of single molecules and single targets towards a more holistic, systems-level understanding. imsc.res.in For a compound like this compound, a hasubanan (B79425) alkaloid found in plants such as Stephania japonica researchgate.netprota4u.orgneist.res.in, integrating modern analytical approaches like systems biology and network medicine is a crucial next step. This approach allows for the elucidation of complex interactions between the compound and the entire biological system, offering insights into its mechanisms of action, potential therapeutic effects, and off-target interactions. Network medicine, in particular, can help map the complex relationship between a compound's targets and disease pathways.

Multi-Omics Data Integration for Holistic Assessment of this compound's Biological Impact

A comprehensive understanding of the biological impact of this compound can be achieved by integrating multiple layers of biological data, a strategy known as multi-omics. nih.gov This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a detailed snapshot of the cellular state in response to the compound. nih.gov High-throughput technologies have made the generation of such large and complex datasets increasingly feasible, providing unprecedented opportunities for advancing precision medicine. arxiv.org

Table 1: Illustrative Multi-Omics Integration Strategy for this compound Research

Omics LayerTechnologyData GeneratedPotential Insights from Integration
Transcriptomics RNA-SequencingDifferentially expressed genes and non-coding RNAs.Identification of signaling and regulatory pathways modulated by this compound at the transcriptional level.
Proteomics Mass SpectrometryChanges in protein abundance and post-translational modifications.Understanding the functional consequences of transcriptional changes and identifying direct protein targets.
Metabolomics Mass Spectrometry, NMRAlterations in the levels of endogenous metabolites.Revealing the impact on cellular metabolism and identifying metabolic pathways affected by the compound.
Epigenomics Bisulfite-Seq, ChIP-SeqChanges in DNA methylation and histone modifications.Uncovering epigenetic mechanisms that mediate the compound's long-term effects on gene expression.

Predictive Modeling of this compound's Effects Across Interconnected Biological Systems

Predictive modeling, powered by artificial intelligence and machine learning, utilizes statistical models and algorithms to forecast outcomes and trends based on large datasets. vivatechnology.com In the context of this compound, data generated from multi-omics studies can serve as the foundation for building models that predict the compound's effects. These models can forecast how a patient might respond to a treatment before it is administered. kodytechnolab.com

By analyzing patterns in omics data, genetic information, and patient history, predictive models can identify which biological systems or pathways are most likely to be affected by this compound. vivatechnology.com For example, a model could be trained to predict the efficacy of the compound in specific cancer subtypes based on their molecular profiles or to anticipate potential off-target effects. This approach moves research from a reactive to a proactive stance, allowing for the generation of informed hypotheses that can be tested experimentally. kodytechnolab.com The development of such models is an iterative process, where the model's predictions are validated, and the model is refined with new data to improve its accuracy. researchgate.net The ultimate goal is to create customized treatment strategies based on an individual's unique biological makeup. vivatechnology.com

Identification of Remaining Challenges and Open Questions in this compound Research

Despite its isolation and structural characterization, research on this compound is still in its infancy, and numerous challenges and open questions remain. The most significant challenge is the general lack of extensive biological and pharmacological data. While its presence in traditional medicinal plants like Stephania japonica suggests potential bioactivity, comprehensive studies are needed to validate this. researchgate.netprota4u.org

A primary open question revolves around the compound's precise mechanism of action. Identifying its molecular targets is a critical first step toward understanding its therapeutic potential. Furthermore, its recent discovery in marine brown algae of the Sargassum genus raises new questions. frontiersin.org The chemical composition of Sargassum can be highly variable, influenced by environmental conditions and phenotypic plasticity, which makes consistent extraction and characterization a challenge. researchgate.net It is currently unknown how the chemical profile of Sargassum changes under various conditions, which could impact the yield and purity of this compound. researchgate.net

Other key unanswered questions include:

What is the full spectrum of biological activities for this compound?

What are the specific molecular pathways that it modulates?

Does its epimeric form, Stephamiersine, or related hasubanan alkaloids like Oxostephamiersine, possess similar or contrasting biological effects? researchgate.netprota4u.org

What is the ecological role of this compound in the organisms that produce it, such as Stephania japonica and Sargassum species?

Can a scalable and efficient total synthesis method be developed to overcome the challenges of natural product extraction and ensure a consistent supply for research? researchgate.net

Addressing these fundamental questions through rigorous scientific investigation, including the application of the systems biology and predictive modeling approaches discussed, is essential for unlocking the full potential of this compound as a chemical probe or therapeutic agent.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused and testable hypothesis for studying Epistephamiersine’s biochemical mechanisms?

  • Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to narrow scope. For example:

  • Define variables (e.g., "How does this compound concentration [IV] affect enzyme kinetics [DV] in [model organism]?").
  • Ensure hypotheses are falsifiable and grounded in prior literature (e.g., "this compound inhibits [enzyme] via competitive binding, reducing reaction velocity by ≥20%").
  • Validate feasibility through pilot studies or computational modeling .

Q. What experimental design principles are critical for ensuring reproducibility in this compound studies?

  • Methodological Answer :

  • Control Groups : Include positive/negative controls (e.g., known inhibitors for enzyme assays).
  • Blinding : Use double-blind protocols to minimize bias in observational studies.
  • Replicates : Perform triplicate measurements and report standard deviations.
  • Documentation : Follow guidelines from Chemistry Extended Essays to detail apparatus, protocols, and raw data storage .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound’s pharmacokinetic studies?

  • Methodological Answer :

  • Triangulation : Cross-validate results using multiple techniques (e.g., HPLC, mass spectrometry, in silico modeling).
  • Sensitivity Analysis : Test if outliers arise from instrument calibration errors or biological variability.
  • Contextual Review : Compare findings with literature, noting differences in experimental conditions (e.g., pH, temperature) .

Q. What strategies ensure rigorous validation of this compound’s proposed mechanisms across interdisciplinary studies (e.g., biochemistry vs. computational chemistry)?

  • Methodological Answer :

  • Convergent Methodology : Combine wet-lab experiments (e.g., binding assays) with molecular dynamics simulations.
  • Standardized Metrics : Use shared parameters (e.g., binding affinity [Kd], Gibbs free energy) for cross-disciplinary comparison.
  • Peer Review : Engage domain-specific experts to critique assumptions in computational models or experimental setups .

Q. How can researchers design longitudinal studies to assess this compound’s chronic effects without introducing confounding variables?

  • Methodological Answer :

  • Stratified Sampling : Control for age, sex, and genetic background in in vivo models.
  • Time-Series Analysis : Use mixed-effects models to account for individual variation over time.
  • Ethical Oversight : Predefine stopping criteria (e.g., toxicity thresholds) to comply with biomedical ethics frameworks .

Data Management and Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to Hill or Logit models using tools like GraphPad Prism.
  • Uncertainty Quantification : Report 95% confidence intervals for IC₅₀/EC₅₀ values.
  • Power Analysis : Precalculate sample sizes to ensure statistical significance (α=0.05, β=0.2) .

Q. How should researchers handle missing or incomplete data in this compound’s structural characterization studies?

  • Methodological Answer :

  • Imputation Methods : Use k-nearest neighbors (KNN) or multiple imputation for small datasets.
  • Transparency : Clearly document gaps in NMR/X-ray crystallography data and their impact on conclusions.
  • Peer Disclosure : Publish raw datasets in repositories like Zenodo for independent verification .

Ethical and Literature Synthesis

Q. What ethical considerations are paramount when synthesizing this compound analogs with unknown toxicity profiles?

  • Methodological Answer :

  • Preclinical Testing : Follow OECD guidelines for acute toxicity assays (e.g., LD₅₀ in rodents).
  • Informed Consent : For human cell line studies, obtain approval from institutional review boards (IRBs).
  • Conflict Disclosure : Declare funding sources or partnerships that may bias interpretation .

Q. How can researchers synthesize fragmented literature on this compound’s polymorphic forms into a coherent review?

  • Methodological Answer :

  • Systematic Review : Use PRISMA guidelines to screen and rank studies by reliability (e.g., peer-reviewed journals > preprints).
  • Meta-Analysis : Pool data on crystal structures or thermodynamic stability using random-effects models.
  • Gap Analysis : Identify understudied areas (e.g., hydrate vs. anhydrous forms) for future research .

Tables: Key Methodological Criteria

Aspect Basic Research Advanced Research
Hypothesis Testing PICO/FINER frameworks Interdisciplinary validation
Data Contradictions Triplicate replicates Sensitivity analysis
Ethical Compliance IRB approval OECD toxicity protocols

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.